molecular formula C11H12O3 B12432093 3-(4-methoxyphenyl)but-2-enoic acid

3-(4-methoxyphenyl)but-2-enoic acid

Cat. No.: B12432093
M. Wt: 192.21 g/mol
InChI Key: FUINODAYLGQWJL-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)but-2-enoic acid, also known as (E)-3-(4-methoxyphenyl)-2-butenoic acid, is an organic compound with the molecular formula C11H12O3. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butenoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methoxyphenyl)but-2-enoic acid can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of piperidine as a catalyst. The reaction proceeds via a Knoevenagel condensation, followed by decarboxylation to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves the use of optimized reaction conditions to maximize yield and purity. For instance, the reaction can be carried out in ethanol with sodium hydroxide as a base, followed by acidification to precipitate the product .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methoxyphenyl)but-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(4-Methoxyphenyl)but-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: The presence of the methoxy group in 3-(4-methoxyphenyl)but-2-enoic acid imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs and valuable for various applications .

Properties

IUPAC Name

3-(4-methoxyphenyl)but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(7-11(12)13)9-3-5-10(14-2)6-4-9/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUINODAYLGQWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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